physical and chemical properties of Methyl 2-hydroxybutanoate
physical and chemical properties of Methyl 2-hydroxybutanoate
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-hydroxybutanoate
Abstract
Methyl 2-hydroxybutanoate (C₅H₁₀O₃) is a chiral α-hydroxy ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, makes it a versatile building block, particularly for the synthesis of complex, stereochemically defined molecules relevant to the pharmaceutical and flavor industries.[1][2] This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, synthesis, and chemical reactivity. The content herein is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications.
Nomenclature and Molecular Structure
Methyl 2-hydroxybutanoate's structure is centered around a four-carbon butanoate chain with a hydroxyl group at the α-position (C2). The presence of a stereocenter at C2 means the molecule exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-Methyl 2-hydroxybutanoate.
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Systematic IUPAC Name : methyl 2-hydroxybutanoate[3]
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Common Synonyms : Methyl 2-hydroxybutyrate, Methyl α-hydroxybutyrate[3]
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Molecular Formula : C₅H₁₀O₃[4]
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Molecular Weight : 118.13 g/mol [4]
Table 1: Compound Identifiers
| Identifier | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| CAS Number | 29674-47-3[5] | 73349-07-2[4] | 73349-08-3[1] |
| PubChem CID | 520445[3] | 11701033 | 98894 |
| InChI Key | DDMCDMDOHABRHD-UHFFFAOYSA-N[3] | DDMCDMDOHABRHD-SCSAIBSYSA-N | DDMCDMDOHABRHD-BYPYZUCNSA-N[1] |
| Canonical SMILES | CCC(C(=O)OC)O[3] | CCO[4] | CCO[1] |
The stereochemistry is critical in pharmaceutical applications, where often only one enantiomer provides the desired biological activity. The choice between the (R) or (S) form is a foundational decision in the design of a synthetic pathway.[2][6]
Physicochemical Properties
The physical properties of Methyl 2-hydroxybutanoate are dictated by its functional groups. The ester group imparts a characteristic fruity odor and moderate volatility, while the hydroxyl group allows for hydrogen bonding, increasing its boiling point and water solubility compared to its non-hydroxylated analogue, methyl butanoate.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 159.3 °C at 760 mmHg | [4][7] |
| Density | 1.05 g/cm³ | [4][8] |
| Flash Point | 54.6 °C | [4][7] |
| Solubility | Moderately soluble in water; soluble in organic solvents | [1][5] |
| Vapor Pressure | 0.9 ± 0.6 mmHg at 25°C | |
| Refractive Index | ~1.420 |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Methyl 2-hydroxybutanoate. The key spectral features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the two key functional groups.
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O-H Stretch : A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[9]
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C-H Stretch : Absorptions around 2850-3000 cm⁻¹ arise from the C-H bonds of the ethyl and methyl groups.[9]
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C=O Stretch : A very strong, sharp peak will appear around 1735-1750 cm⁻¹ for the ester carbonyl group.[9]
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C-O Stretch : Two distinct C-O stretching bands are expected: one for the C-O bond of the alcohol (around 1050-1150 cm⁻¹) and another for the ester C-O bonds (around 1150-1300 cm⁻¹).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework.
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¹H NMR :
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-OCH₃ (Methyl Ester) : A singlet at ~3.7 ppm (3H).
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-CH(OH)- (α-proton) : A triplet or doublet of quartets at ~4.2 ppm (1H), coupled to the adjacent methylene group and hydroxyl proton (if not exchanged with D₂O).
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-OH (Hydroxyl) : A broad singlet whose chemical shift is concentration and solvent dependent, typically between 2-4 ppm (1H).
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-CH₂- (Methylene) : A multiplet (diastereotopic protons) at ~1.7-1.9 ppm (2H), coupled to both the α-proton and the terminal methyl group.
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-CH₃ (Terminal Methyl) : A triplet at ~0.9 ppm (3H), coupled to the methylene group.
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-
¹³C NMR :
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C=O (Ester Carbonyl) : ~175 ppm.
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-CH(OH)- (α-carbon) : ~70 ppm.
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-OCH₃ (Ester Methyl) : ~52 ppm.
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-CH₂- (Methylene) : ~27 ppm.
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-CH₃ (Terminal Methyl) : ~10 ppm.
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Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 118 would be observed. Common fragmentation patterns for α-hydroxy esters include the loss of the methoxy group (-OCH₃, 31 Da) and the loss of the carbomethoxy group (-COOCH₃, 59 Da).
Chemical Properties and Reactivity
The reactivity of Methyl 2-hydroxybutanoate is governed by its two functional groups. These sites can react independently or, in some cases, influence each other.
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Ester Hydrolysis : The ester can be hydrolyzed to 2-hydroxybutanoic acid and methanol under either acidic or basic (saponification) conditions. Base-catalyzed hydrolysis is irreversible and is often used for quantitative conversion.[5]
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Transesterification : In the presence of an acid or base catalyst, reacting with another alcohol (R'-OH) will exchange the methyl group for the R' group, forming a new ester.[1]
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Oxidation : The secondary alcohol can be oxidized. Using a mild oxidizing agent like pyridinium chlorochromate (PCC) will yield methyl 2-oxobutanoate. Stronger oxidizing agents (e.g., chromic acid) can lead to cleavage of the C-C bond.
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Hydroxyl Group Derivatization : The -OH group can be protected (e.g., as a silyl ether or benzyl ether) to prevent it from interfering in subsequent reactions at the ester. It can also be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution, often with inversion of stereochemistry.[2]
Synthesis and Purification
Multiple synthetic routes to Methyl 2-hydroxybutanoate exist. A common and straightforward laboratory-scale method is the Fischer esterification of 2-hydroxybutanoic acid.
Protocol: Fischer Esterification of 2-Hydroxybutanoic Acid
This protocol describes a representative synthesis. The causality behind key steps is highlighted to ensure self-validation and reproducibility.
Objective : To synthesize Methyl 2-hydroxybutanoate from 2-hydroxybutanoic acid and methanol using an acid catalyst.
Materials :
-
2-hydroxybutanoic acid (1.0 eq)
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Anhydrous Methanol (10-20 eq, serves as reactant and solvent)
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Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Methodology :
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxybutanoic acid and anhydrous methanol.
-
Rationale: Using a large excess of methanol drives the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.
-
-
Catalyst Addition : Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The addition is done cautiously and while cooling to manage the exothermic reaction.
-
-
Reflux : Heat the reaction mixture to reflux (approx. 65-70°C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, controlled temperature without loss of solvent.
-
-
Workup & Neutralization : Cool the mixture to room temperature. Transfer it to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst.
-
Causality: Neutralization is critical. The bicarbonate quenches the acid catalyst, stopping the reaction. Caution : CO₂ gas will evolve; vent the separatory funnel frequently to release pressure.
-
-
Extraction : Add an organic solvent (e.g., diethyl ether) and extract the product from the aqueous layer. The ester is more soluble in the organic phase. Repeat the extraction 2-3 times to maximize recovery.[10]
-
Rationale: This partitions the desired organic product away from water-soluble salts and residual methanol.
-
-
Washing & Drying : Combine the organic extracts and wash with brine. This helps to remove residual water and some water-soluble impurities. Dry the organic layer over anhydrous MgSO₄.[10]
-
Isolation : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Fractional Distillation
For high purity, the crude product should be purified by fractional distillation under reduced pressure.[11][12]
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Rationale: Distillation under reduced pressure (vacuum) allows the compound to boil at a lower temperature, preventing potential thermal decomposition that might occur at its atmospheric boiling point. Fractional distillation is necessary to separate the product from any residual starting material or side products with close boiling points.
Applications in Research and Drug Development
As a chiral building block, Methyl 2-hydroxybutanoate is a valuable starting material for synthesizing single-enantiomer active pharmaceutical ingredients (APIs).[1][13] The stereocenter is often incorporated into the final drug molecule, where specific stereochemistry is essential for binding to biological targets like enzymes or receptors.
While direct incorporation is common, the functional groups can also be transformed. For example:
-
The hydroxyl group can be converted to an amino group (with retention or inversion of stereochemistry) to produce chiral amino acid derivatives.[2]
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The ester can be reduced to a primary alcohol, yielding a chiral 1,2-diol, another important synthetic intermediate.
The pharmaceutical industry's increasing focus on stereochemically pure drugs underscores the demand for high-quality chiral intermediates like the enantiomers of Methyl 2-hydroxybutanoate.[6]
Safety and Handling
Methyl 2-hydroxybutanoate is a flammable liquid and an eye irritant. Standard laboratory safety precautions should be strictly followed.[3]
-
GHS Hazard Statements : H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation).[3]
-
Precautionary Statements :
-
Storage : Store in a cool, well-ventilated place at 2°C - 8°C in a tightly sealed container.[4][8]
-
Handling : Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.
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ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
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